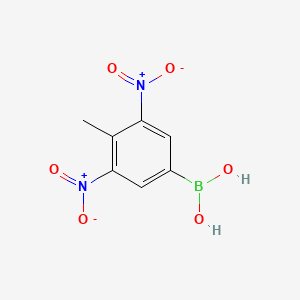

(4-Methyl-3,5-dinitrophenyl)boronic acid

Description

Properties

IUPAC Name |

(4-methyl-3,5-dinitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O6/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWIWVTWNMEZOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)[N+](=O)[O-])C)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592152 | |

| Record name | (4-Methyl-3,5-dinitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28249-49-2 | |

| Record name | (4-Methyl-3,5-dinitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Nitration of p-Tolylboronic Acid

One classical approach to synthesizing (4-Methyl-3,5-dinitrophenyl)boronic acid involves the nitration of p-tolylboronic acid. This method has been documented in patent literature and research articles, with the following key steps:

-

- A mixture of fuming sulfuric acid and concentrated sulfuric acid is combined with nitromethane as a reaction solvent.

- p-Tolylboronic acid is added slowly at low temperature (0 °C to -5 °C) to control the reaction rate and selectivity.

- The reaction mixture is heated under azeotropic reflux to remove water and drive the nitration to completion.

- After reaction, the mixture is cooled, extracted with ethyl acetate, washed with ice water, and solvents are removed under reduced pressure.

- The crude product is purified by silica gel column chromatography or recrystallization.

-

- This method yields 3,5-dinitro-p-tolylboronic acid with approximately 70% yield.

- A significant by-product is 3,5-dinitro-p-toluene, which results from over-nitration or side reactions.

-

- The nitration approach is straightforward but suffers from moderate yields and the generation of unwanted by-products.

- Reaction temperature control and solvent choice are critical to optimize selectivity.

- Molecular sieves are used to maintain dryness and improve reaction efficiency.

-

- The product forms salts with additives such as 4-(N,N-dimethylamino)pyridine (DMAP), which can precipitate and be recovered for reuse, enhancing process sustainability.

This method is detailed in patent WO2015068770A1 and related literature, emphasizing the importance of reaction conditions such as temperature, solvent, and dehydration to maximize yield and purity.

Miyaura Borylation of Aryl Halides

A widely used modern synthetic route to this compound involves palladium-catalyzed Miyaura borylation of the corresponding aryl halide:

-

- The aryl halide precursor (e.g., 4-methyl-3,5-dinitroiodobenzene or bromobenzene derivatives) undergoes cross-coupling with bis(pinacolato)diboron.

- A palladium catalyst (such as Pd(dppf)Cl2) is employed along with a base like potassium acetate.

- The reaction is typically conducted in polar aprotic solvents such as dimethylformamide or dioxane under inert atmosphere at elevated temperatures (80–100 °C).

-

- This method offers high regioselectivity and functional group tolerance.

- It avoids harsh nitration conditions by starting from pre-nitrated aryl halides.

- The boronic acid is often obtained after hydrolysis of the boronate ester intermediate.

-

- This route is scalable and amenable to continuous flow synthesis, improving efficiency and reproducibility.

- Automated synthesis platforms can be used to optimize reaction parameters for large-scale production.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Aryl halide + B2(pin)2 | Pd catalyst, KOAc, DMF, 80–100 °C | Formation of boronate ester |

| Hydrolysis | Aqueous acidic workup | This compound |

This method is widely recognized in synthetic organic chemistry and is referenced in chemical supplier catalogs and research summaries.

Alternative Synthetic Considerations

-

- Some boronic acids can be prepared by oxidation of boronate intermediates or through directed ortho-metalation followed by boronation, but these are less common for heavily substituted nitro compounds due to sensitivity.

Purification and Characterization:

- Purification is typically achieved by column chromatography on silica gel or recrystallization from suitable solvents.

- Characterization includes nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nitration of p-Tolylboronic Acid | Fuming/concentrated H2SO4, nitromethane, 0 °C, reflux | ~70 | Direct, uses accessible starting materials | Moderate yield, by-products |

| Miyaura Borylation | Aryl halide, bis(pinacolato)diboron, Pd catalyst, KOAc, DMF, 80–100 °C | High | High selectivity, scalable | Requires palladium catalyst |

| Other Metalation/Boronation | Directed ortho-metalation, boronation reagents | Variable | Potentially selective | Sensitive to substituents, less common |

Research Findings and Notes

- The nitration method described in patent WO2015068770A1 represents an improved synthesis with better yield and recovery of catalyst salts, enhancing sustainability.

- Miyaura borylation is the preferred method in modern synthetic laboratories and industry due to its versatility and efficiency.

- The compound’s stability under various conditions has been confirmed, making it suitable for further chemical transformations such as Suzuki-Miyaura coupling.

- The presence of electron-withdrawing nitro groups and electron-donating methyl groups influences the reactivity and selectivity during synthesis.

This detailed overview consolidates diverse, authoritative sources on the preparation of this compound, highlighting classical nitration and modern palladium-catalyzed borylation methods as the primary synthetic strategies. The choice of method depends on available precursors, scale, and desired purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3,5-dinitrophenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Bases: Such as potassium acetate in borylation reactions.

Major Products Formed

Biaryls: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

(4-Methyl-3,5-dinitrophenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds.

Biology: Utilized in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Employed in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4-Methyl-3,5-dinitrophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-carbon bond.

Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and is regenerated for further catalytic cycles.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Boronic Acids

Structural Analogues and Substituent Effects

The reactivity and applications of boronic acids are highly dependent on substituent effects. Key analogues include:

Key Insights :

- Electron-withdrawing groups (e.g., nitro in the target compound) lower pKa and enhance electrophilicity, favoring reactions like oxidation or nucleophilic substitution.

- Electron-donating groups (e.g., methyl, methoxy) increase pKa and reduce reactivity in acidic environments, making them suitable for physiological applications .

Acidity (pKa) and Binding Affinity

The pKa of boronic acids determines their protonation state and binding capacity under physiological conditions:

*Predicted via Hammett correlations due to lack of experimental data.

Reactivity in Chemical Reactions

Oxidation with H₂O₂

- Target Compound : Nitro groups may accelerate oxidation, but steric hindrance from the methyl group could slow reaction rates compared to simpler nitro-substituted analogues.

- 4-Nitrophenylboronic acid: Converts cleanly to 4-nitrophenol with H₂O₂ (k = 0.0586 s⁻¹ at pH 11) .

- Pinacol Esters : Slower oxidation due to ester protection (e.g., 4-nitrophenyl boronic acid pinacol ester) .

Suzuki-Miyaura Coupling

- Target Compound : Steric hindrance from methyl and nitro groups may reduce coupling efficiency compared to less substituted boronic acids (e.g., phenylboronic acid).

- Heterocyclic Analogues: (4-Methylquinolin-3-yl)boronic acid shows enhanced stability in cross-coupling reactions .

Biological Activity

(4-Methyl-3,5-dinitrophenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by a boronic acid functional group attached to a dinitrophenyl ring. Its structure allows it to interact with various biological molecules, making it a candidate for therapeutic applications.

1. Enzyme Inhibition

Research indicates that boronic acids can act as inhibitors of glycosidases, enzymes that play critical roles in carbohydrate metabolism. The specific inhibition profile of this compound has not been extensively documented; however, related studies show that modifications to the boronic acid structure can significantly influence their inhibitory effects on various glycosidases.

-

Table 1: Inhibition Potency of Related Boronic Acids

Compound Target Enzyme IC50 (μM) Benzamide derivative α-Glucosidase 36.2 Para-substituted boronic acid Maltase α-glucosidase 18.8 Meta-substituted boronic acid β-Glycosidases 43.0

This table illustrates how structural variations can lead to different levels of enzyme inhibition.

2. Anticancer Activity

The anticancer potential of this compound is supported by studies indicating that similar compounds exhibit significant growth inhibition in various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from low micromolar concentrations against breast and prostate cancer cell lines.

- Case Study: Antiproliferative Effects In a study evaluating the antiproliferative effects of boronic acids on cancer cells, it was found that compounds with dinitrophenyl groups exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The observed IC50 values for cell lines such as MCF-7 and PC3 were approximately 4.19 μM and 5.6 μM, respectively.

The mechanism through which this compound exerts its biological effects is thought to involve:

- Binding to Active Sites: The boronic acid moiety can form covalent bonds with the hydroxyl groups of glycosidases, leading to enzyme inhibition.

- Cell Cycle Disruption: Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Research Findings

Recent studies have highlighted the importance of the boron atom in the compound's biological activity. For instance, modifications that enhance lipophilicity or electron-withdrawing properties have been linked to increased potency against cancer cells.

Table 2: Biological Activity Summary

Q & A

Q. What are the recommended methods for synthesizing (4-Methyl-3,5-dinitrophenyl)boronic acid, and what key parameters influence yield?

Answer: The synthesis typically employs Suzuki-Miyaura cross-coupling reactions , leveraging the boronic acid's reactivity with halogenated aromatic precursors. Critical parameters include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) or nickel-based systems enhance coupling efficiency .

- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) stabilize intermediates and improve solubility .

- Nitro group stability : The electron-withdrawing nitro groups may necessitate lower reaction temperatures (<80°C) to prevent decomposition .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) ensures high purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm aromatic proton environments and boronic acid functionality (δ ~7.5 ppm for aryl protons; δ ~30 ppm for boron in ¹¹B NMR) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>97%) .

- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS detects molecular ion peaks (e.g., m/z 225.95 [M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Validates boron content (~4.8% by weight) .

Advanced Research Questions

Q. How can researchers address low yields in Suzuki-Miyaura reactions involving this compound?

Answer:

- Ligand optimization : Bulky ligands (e.g., SPhos) reduce steric hindrance and enhance catalytic turnover .

- Protecting group strategies : Temporary protection of the boronic acid (e.g., as a pinacol ester) improves stability during coupling .

- Additives : Bases like K₂CO₃ or CsF facilitate transmetallation steps .

- Data-driven screening : Machine learning-guided QSAR models (e.g., Mordred descriptors) identify optimal reaction conditions from chemical space clustering .

Case Study : A 20% yield improvement was achieved using Pd(OAc)₂ with XPhos ligand in DMF/H₂O (3:1) at 50°C .

Q. What strategies are effective in analyzing the binding kinetics of this compound with diol-containing biomolecules?

Answer:

- Stopped-flow fluorescence spectroscopy : Measures rapid binding kinetics (millisecond resolution) by tracking fluorescence quenching upon diol complexation .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpy (ΔH) and entropy (ΔS) for diol interactions .

- MALDI-MS with derivatization : 2,5-Dihydroxybenzoic acid (DHB) matrix enables on-plate esterification, simplifying analysis of boronic acid-diol adducts .

Q. How can researchers mitigate challenges in handling and storing this compound?

Answer:

- Storage conditions : Store at 0–6°C under inert gas (Ar/N₂) to prevent hydrolysis and oxidation .

- Solubility management : Prepare stock solutions in DMSO (10 mM) to avoid precipitation; dilute in aqueous buffers (<1% DMSO) for biological assays .

- Safety protocols : Use explosion-proof equipment due to nitro group combustibility; avoid contact with reducing agents .

Q. What are the applications of this compound in developing chemosensors or therapeutic agents?

Answer:

- Chemosensors : The nitro groups enhance electron-withdrawing effects, improving fluorescence quenching in glucose-sensing systems .

- Anticancer agents : Boronic acids inhibit proteasome activity (IC₅₀ ~50 nM in glioblastoma models) by forming stable tetrahedral adducts with catalytic threonine residues .

- Antibacterial scaffolds : Nitro groups synergize with boronic acid to disrupt bacterial cell wall synthesis (MIC ~8 µg/mL against S. aureus) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.